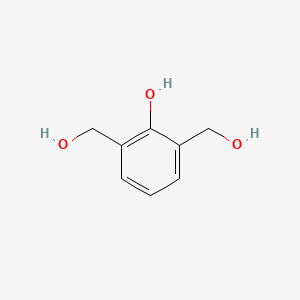

2,6-Dimethylol phenol

Description

Contextual Significance in Polymer Science and Organic Synthesis

In the realm of polymer science, 2,6-Dimethylol phenol (B47542) is a key precursor in the production of phenolic resins. ontosight.ai These resins are renowned for their exceptional thermal stability and mechanical strength, rendering them suitable for demanding applications such as automotive components, electrical parts, and coatings. ontosight.ai Furthermore, it serves as a starting material for the synthesis of polyphenylene oxide (PPO) resin, a high-performance engineering plastic valued for its heat resistance and electrical insulating properties.

The compound's utility extends to organic synthesis where it functions as a versatile intermediate. ontosight.ai Its reactive hydroxymethyl groups and phenolic hydroxyl group allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions lead to the formation of diverse derivatives like quinones, ethers, and esters, which are valuable in the synthesis of more complex molecules, including pharmaceuticals and other materials. ontosight.ai

Historical Trajectory of Research on Methylol Phenols and Phenolic Resins

The history of phenolic resins dates back to the early 20th century with the pioneering work of Belgian chemist Leo Baekeland. In 1907, he developed Bakelite, the first synthetic plastic, by reacting phenol and formaldehyde (B43269). capitalresin.com This invention marked the dawn of the age of synthetic polymers and demonstrated the immense potential of phenolic resins. capitalresin.com

Initially, research focused on controlling the unpredictable reaction between phenol and formaldehyde. atlasfibre.com Early breakthroughs included the development of shellac substitutes and insulating materials for the burgeoning electrical industry. atlasfibre.com The first commercial phenolic resin, Bakelite, was produced within a year of a collaboration between Dr. Leo Baekeland and Westinghouse, offering superior strength compared to earlier materials. atlasfibre.com

Subsequent research led to the development of various forms of phenolic resins, including novolacs and resoles. unina.itepra.eu Resoles, which are self-curing, are produced in an alkaline environment, leading to the formation of methylol phenols as initial products. epra.eumedicaljournals.seorientjchem.org The study of individual methylol phenols, such as 2,6-Dimethylol phenol, became crucial for understanding the curing mechanisms and properties of these resins. akjournals.comswinburne.edu.au Over the decades, continuous research and development have expanded the applications of phenolic resins into aerospace, automotive, and laboratory settings, driven by their remarkable heat and chemical resistance, electrical insulation, and mechanical strength. capitalresin.com

Fundamental Chemical Structure and Reactivity Paradigms for this compound

The chemical structure of this compound consists of a phenol ring with two hydroxymethyl groups (-CH2OH) attached at the ortho positions (2 and 6) relative to the hydroxyl group. ontosight.ai The molecular formula is C8H10O3, and its molecular weight is 154.16 g/mol . nih.gov

Key Structural Features and Reactivity:

Phenolic Hydroxyl Group: This group is acidic due to the resonance stabilization of the resulting phenoxide anion, making it more acidic than aliphatic alcohols.

Hydroxymethyl Groups: These primary alcohol groups are highly reactive due to their benzylic position, which allows for resonance stabilization with the aromatic ring. ontosight.ai This enhanced reactivity is central to its role in polymerization.

Reactivity: The presence of three hydroxyl groups allows this compound to undergo a variety of reactions:

Polymerization: It readily participates in polymerization reactions to form high-molecular-weight phenolic resins.

Oxidation: It can be oxidized to form compounds like quinones.

Reduction: The hydroxymethyl groups can be reduced.

Substitution: The hydroxyl groups can undergo substitution to form ethers and esters.

Coordination Chemistry: It can form complexes with metal ions. researchgate.net

The reactivity of this compound is also influenced by reaction conditions. For instance, studies have shown that the thermochemical curing behavior is significantly affected by the concentration of catalysts like sodium hydroxide (B78521). akjournals.com

Overview of Key Academic Research Areas

Contemporary academic research on this compound and related compounds is diverse and spans several key areas:

Polymer Chemistry and Materials Science: A significant portion of research focuses on its use as a monomer and crosslinking agent in the synthesis of novel polymers, resins, coatings, and adhesives with enhanced thermal, mechanical, and flame-retardant properties. ontosight.aismolecule.com Researchers are exploring its use in creating advanced materials like composites and nanocomposites. smolecule.com

Organic Synthesis and Catalysis: Its role as a versatile building block for synthesizing more complex organic molecules remains an active area of investigation. ontosight.aisioc-journal.cn This includes the development of new synthetic methodologies and the use of its derivatives in catalysis. sioc-journal.cn

Coordination Chemistry: The ability of this compound and its derivatives to act as ligands for metal ions is being explored for the synthesis of high-nuclearity clusters with interesting magnetic and catalytic properties. researchgate.net

Biomedical and Environmental Research: Some studies investigate the biological activities of this compound derivatives, including their potential as antioxidants and antimicrobial agents. smolecule.comresearchgate.net Research also touches upon the biodegradability and environmental impact of related phenolic compounds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,6-bis(hydroxymethyl)phenol nih.gov |

| CAS Number | 2937-59-9 nih.gov |

| Molecular Formula | C8H10O3 nih.gov |

| Molecular Weight | 154.16 g/mol nih.gov |

| Synonyms | 2,6-di-(hydroxymethyl)phenol, 2-Hydroxy-m-xylene-α,α'-diol nih.govontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECTVMOFPJKFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183603 | |

| Record name | 2,6-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-59-9 | |

| Record name | 2,6-Bis(hydroxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylol phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-2,α,α'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLOLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F544Q2F96E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dimethylol Phenol and Its Derivatives

Base-Catalyzed Condensation of Phenols with Formaldehyde (B43269)

The reaction of phenol (B47542) with formaldehyde under basic conditions is a cornerstone of phenolic resin chemistry. wikipedia.orgminia.edu.eg This process, which can be catalyzed by various bases, leads to the formation of hydroxymethylphenols, including the target compound, 2,6-dimethylol phenol. wikipedia.orgresearchgate.net The reaction proceeds through a step-growth polymerization mechanism. minia.edu.eg

Mechanistic Pathways of Methylol Group Formation at Ortho Positions

The formation of methylol groups at the ortho positions of the phenol ring is a critical step in the synthesis of this compound. Under basic conditions, the reaction is initiated by the deprotonation of phenol to form the more reactive phenoxide anion. wikipedia.orgminia.edu.eg The negative charge of the phenoxide ion is delocalized across the aromatic ring, which activates the ortho and para positions for electrophilic attack by formaldehyde. wikipedia.orgminia.edu.eg

The generally accepted mechanism involves the nucleophilic attack of the phenoxide anion on the carbonyl carbon of formaldehyde. stackexchange.com This results in the formation of a hydroxymethylphenol. wikipedia.org Theoretical studies have confirmed the viability of the quinone methide intermediate pathway in base-catalyzed condensation reactions. mdpi.com This mechanism suggests the formation of a quinone methide intermediate, which then rapidly reacts with a phenolate (B1203915) ion. mdpi.com Two pathways for quinone methide formation have been proposed: an elimination unimolecular conjugate base (E1cb) mechanism and a more energetically favorable water-aided intramolecular water elimination mechanism. mdpi.com The reaction of phenol with o-methylolphenol primarily leads to the formation of ortho-ortho linked dimers. researchgate.net

Optimization of Reaction Parameters for Selective this compound Synthesis

Achieving high selectivity for this compound requires careful control over several reaction parameters. These factors influence the reaction rate, the distribution of methylol groups, and the extent of subsequent condensation reactions. bohrium.com

The molar ratio of formaldehyde to phenol (F:P) is a crucial determinant of the final product composition. minia.edu.egbohrium.com To favor the formation of dimethylol phenols, a formaldehyde-to-phenol ratio greater than one is typically employed, often around 1.5. minia.edu.eg Research has shown that varying the F:P ratio from 1.84 to 2.50 significantly impacts the properties of the resulting resin. modares.ac.ir For resoles, which are rich in hydroxymethyl groups, the F:P ratio is greater than one. wikipedia.org A study on sulfonated phenol-formaldehyde resins also highlighted the significant effect of the F:P molar ratio on the properties and storage stability of the resin. mdpi.com

| F:P Molar Ratio | Primary Product Type | Reference |

|---|---|---|

| <1 | Novolacs (prepolymers) | wikipedia.org |

| >1 (typically ~1.5) | Resoles (rich in hydroxymethyl groups) | minia.edu.eg |

| 1.84 - 2.50 | Resole resin with varying properties | modares.ac.ir |

The choice of catalyst significantly influences the reaction rate and selectivity. Base catalysts are essential for the formation of resoles, the precursors to this compound. minia.edu.eg The rate of the base-catalyzed reaction generally increases with pH, reaching a maximum around a pH of 10. wikipedia.orgminia.edu.eg

Commonly used catalysts include:

Alkali Metal Hydroxides: Sodium hydroxide (B78521) (NaOH) is a frequently used catalyst. kirj.ee The concentration of NaOH can affect the thermochemical curing properties of the resulting dimethylolphenol.

Alkaline Earth Metal Compounds: Barium hydroxide has been investigated as a catalyst in phenol-formaldehyde reactions. researchgate.net

Amines: Hexamethylenetetramine can be used as a hardener, which crosslinks the polymer chains. wikipedia.org

Other Catalysts: Zinc acetate (B1210297) and sodium carbonate have also been studied for their catalytic effects. kirj.eeresearchgate.net Studies have shown that catalysts like zinc acetate and sodium carbonate can increase the reactivity of the ortho position of phenol. researchgate.net

| Catalyst | Observation | Reference |

|---|---|---|

| Sodium Hydroxide (NaOH) | Commonly used; concentration affects curing properties. | kirj.ee |

| Barium Hydroxide (Ba(OH)₂) | Studied as a metal-mediated catalyst. | researchgate.net |

| Zinc Acetate ((CH₃COO)₂Zn) | Increases reactivity of the ortho position. | researchgate.net |

| Sodium Carbonate (Na₂CO₃) | Increases reactivity of the ortho position. | researchgate.net |

Temperature and reaction time are critical parameters for controlling the yield and selectivity of this compound. bohrium.com The initial part of the reaction is often carried out at around 70°C. minia.edu.eg Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions and the formation of crosslinked resins. bohrium.comresearchgate.net For instance, heating hydroxymethyl phenols to around 120°C results in crosslinking to form methylene (B1212753) and methyl ether bridges. wikipedia.orgminia.edu.eg

One patented high-temperature process operates between 55–80°C, reducing reaction times to 3–8 hours while maintaining high yields. A study on the thermal hazards of phenol-formaldehyde polymerization emphasized that a slow temperature increase is preferable at the beginning of the reaction to avoid an excessively high reaction rate. bohrium.com Research on lignin-based phenolic resins showed that when the reaction temperature rises above 60°C, methylol phenols begin to react with each other. core.ac.uk The effects of temperature on bonding properties have been studied in the range of 110°C to 140°C. usda.gov

The solvent system can influence the reaction progress and the stability of the resulting phenolic resin. ijfmr.comsci-hub.se Water is a common solvent in the synthesis of resoles. minia.edu.eg The choice of solvent can affect the solubility of the reactants and the resulting polymer. sci-hub.se Alcohols, particularly ethanol, are often used as diluents to retard the aging and self-condensation of resole resins by stabilizing the reactive methylol groups. ijfmr.com The stabilizing effect of alcohols is attributed to the sharing of non-bonding electrons from the alcohol's oxygen with the electrophilic carbon of the hydroxymethyl group, as well as the nucleophilicity of the alcohol's hydroxyl group. ijfmr.com The use of t-butanol as a solvent exchange liquid prior to drying has been shown to produce highly mesoporous phenol-formaldehyde gels. strath.ac.uk

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis offers significant advantages for the industrial-scale production of 2,6-dimethylol phenols, primarily by improving control over reaction parameters and minimizing the formation of undesirable resinous by-products. A key approach involves the continuous addition of a phenol-alkali solution to an excess of formaldehyde at elevated temperatures, typically between 55 and 80°C. google.com This method drastically reduces reaction times to a few hours, compared to the lengthy periods required by older batch processes that operated at lower temperatures to avoid resinification. google.com

The continuous nature of the process allows for precise control of stoichiometry and temperature, which are critical for maximizing the yield of the desired 2,6-dimethylol product. For instance, maintaining a consistent temperature and a steady, controlled addition of reactants helps to prevent localized overheating and unwanted side reactions that lead to polymer formation. This level of control is more challenging to achieve in large-scale batch reactors. The use of an alkali metal hydroxide, such as sodium hydroxide, is crucial for catalyzing the reaction and neutralizing any acidic by-products, further enhancing the selectivity and yield of the desired product.

Strategies for Minimizing By-product Formation and Controlling Isomer Distribution

The synthesis of this compound is often complicated by the formation of by-products, including various isomers and polymeric resins. Several strategies are employed to mitigate these issues and control the distribution of isomers.

One of the primary challenges is to favor ortho-hydroxymethylation over para-substitution. The relative reactivity for para-substitution shows greater sensitivity to pH than ortho-substitution. researchgate.net An increase in the concentration of hydroxide ions can influence the transition states, thereby affecting the isomer distribution. researchgate.net The use of specific catalysts can also enhance ortho-selectivity. For example, certain divalent metal salts, like zinc (II) nitrate (B79036), have been shown to significantly increase the yield of the ortho-hydroxymethylated product. researchgate.net

Minimizing resin formation is another critical aspect. Older methods requiring long reaction times at low temperatures were prone to producing significant amounts of resinous materials. google.com Modern approaches that utilize higher temperatures (55–80°C) in combination with the continuous addition of reactants have proven effective in reducing resin formation to less than 5%. Key factors in suppressing by-product formation include:

Formaldehyde to Phenol Ratio: Employing an excess of formaldehyde, often a 2:1 molar ratio to phenol, helps to suppress the formation of diphenylmethane-type by-products. However, a very high ratio can favor the formation of para-hydroxymethyl phenols. researchgate.net

Alkali Selection: Sodium hydroxide is often preferred over potassium hydroxide as it has been found to be more effective in minimizing side reactions.

Water Content: The presence of a sufficient amount of water can inhibit resinification without negatively impacting the reactivity.

Catalyst Systems: In the gas-phase methylation of phenol to produce dimethylphenols, iron-chromium mixed oxide catalysts have been used. While this is a different reaction, the principle of using selective catalysts to control isomer distribution is relevant. researchgate.netnih.gov

By carefully controlling these parameters, it is possible to achieve high yields of this compound while minimizing the formation of unwanted isomers and polymeric by-products.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs allows for the fine-tuning of the molecule's properties for specific applications. By introducing various substituents onto the phenolic ring, researchers can alter reactivity, solubility, and other chemical characteristics.

Halogenated 2,6-Dimethylol Phenols (e.g., Bromo, Chloro)

Halogenated 2,6-dimethylol phenols are synthesized by reacting the corresponding halogenated phenol with formaldehyde in the presence of an alkali. google.com For example, 2,6-dimethylol-4-chlorophenol can be produced by heating a solution of p-chlorophenol with formaldehyde and sodium hydroxide. google.com Similarly, 2,6-dimethylol-4-bromophenol is synthesized from p-bromophenol under similar conditions. google.com

The synthesis of these compounds can also be approached by first preparing the halogenated phenol and then performing the hydroxymethylation. For instance, 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) is obtained from 4-bromophenol, formaldehyde, and sodium hydroxide. researchgate.net The introduction of the halogen can also be performed on a pre-formed hydroxymethylated phenol, though this can sometimes lead to a mixture of products.

The general procedure for preparing these halogenated derivatives involves the continuous addition of an aqueous solution of the halogenated phenol and an alkali metal hydroxide to an aqueous solution of formaldehyde at a controlled temperature, typically between 55°C and 80°C. google.com This method has been shown to produce good yields of the desired product. google.com

Table 1: Synthesis of Halogenated 2,6-Dimethylol Phenols

| Starting Material | Product | Reagents | Reaction Conditions | Yield | Reference |

| 4-chlorophenol | 2,6-dimethylol-4-chlorophenol | Formaldehyde, Sodium Hydroxide | 75-80°C for 3 hours | 80.5% | google.com |

| 4-bromophenol | 2,6-dimethylol-4-bromophenol | Formaldehyde, Sodium Hydroxide | 40-45°C for 48 hours | ~75% | google.com |

| 4-bromophenol | 4-Bromo-2,6-bis-hydroxymethyl-phenol | Formaldehyde, Sodium Hydroxide | Not specified | Not specified | researchgate.net |

Alkyl and Aryl Substituted 2,6-Dimethylol Phenols (e.g., 2,6-Dimethylol-4-methylphenol, 2,6-Dimethylol-4-tert-butylphenol)

The synthesis of alkyl and aryl substituted 2,6-dimethylol phenols follows a similar pathway to the halogenated analogs, starting with the appropriately substituted phenol.

2,6-Dimethylol-4-methylphenol , also known as 2,6-bis(hydroxymethyl)-p-cresol, is a key intermediate in various chemical syntheses. guidechem.com It can be prepared by reacting p-cresol (B1678582) with formaldehyde in the presence of a base like sodium hydroxide. google.com In one example, p-cresol and sodium hydroxide were added to a heated solution of formaldehyde, leading to the crystallization of the product. google.com Another preparation involved reacting o-cresol (B1677501) with formalin and sodium hydroxide at room temperature for an extended period. prepchem.com

2,6-Dimethylol-4-tert-butylphenol is synthesized from 4-tert-butylphenol (B1678320). A common laboratory method involves dissolving 4-tert-butylphenol in an aqueous solution of sodium hydroxide, followed by the addition of aqueous formaldehyde. prepchem.com The mixture is stirred for several days at room temperature. prepchem.com This compound is a precursor in the synthesis of 2,6-dimethylphenol (B121312), which involves a de-tert-butylation step after reduction of the hydroxymethyl groups. google.com

Table 2: Synthesis of Alkyl Substituted 2,6-Dimethylol Phenols

| Starting Material | Product | Reagents | Reaction Conditions | Yield | Reference |

| p-cresol | 2,6-dimethylol-4-methylphenol | Formaldehyde, Sodium Hydroxide | 55-60°C | Not specified | google.com |

| o-cresol | 2,6-bis(hydroxymethyl)-4-methylphenol | Formalin, Sodium Hydroxide, Water | 25°C for 96 hours | 75 mol% | prepchem.com |

| 4-tert-butylphenol | 4-tert-butyl-2,6-di(hydroxymethyl) phenol | Formaldehyde, Sodium Hydroxide, Water | Ambient temperature for 4-6 days | Not specified | prepchem.com |

Nitrated this compound Derivatives

The synthesis of nitrated this compound derivatives can be achieved through the nitration of a pre-formed this compound or by hydroxymethylation of a nitrophenol. The direct nitration of phenols can be challenging as it often leads to a mixture of ortho and para isomers, and potentially oxidation products.

A regioselective method for the ortho-nitration of phenols uses cerium (IV) ammonium (B1175870) nitrate (CAN) in the presence of sodium bicarbonate at room temperature. arkat-usa.org This method has been shown to be effective for a variety of phenols, affording high yields of the o-nitrophenol. arkat-usa.org While this method has not been explicitly reported for this compound, it presents a potential route for the synthesis of its nitrated derivatives. The presence of the hydroxymethyl groups, which are activating, would likely influence the regioselectivity of the nitration.

It is important to note that phenols with strongly deactivating groups may be resistant to nitration under these conditions. arkat-usa.org The synthesis of nitrated 2,6-dimethylol phenols would require careful optimization of reaction conditions to achieve the desired product and avoid unwanted side reactions.

Reaction Mechanisms and Kinetic Investigations Involving 2,6 Dimethylol Phenol

Self-Condensation Reactions of 2,6-Dimethylol Phenol (B47542)

The self-condensation of 2,6-dimethylol phenol is a critical process in the curing of resole phenolic resins. This reaction involves the linking of monomer units to form larger oligomers and, eventually, a cross-linked network.

Formation of Diphenylmethane (B89790) Bridges and Formaldehyde (B43269) Release

Under alkaline conditions, the self-condensation of this compound proceeds primarily through the reaction between methylol groups. researchgate.netresearchgate.net This interaction leads to the formation of diphenylmethane bridges, which constitute the backbone of the resulting polymer. A key feature of this reaction is the concurrent release of formaldehyde and water. researchgate.netresearchgate.net It has been observed that the formation of these bridges occurs between two methylol groups, rather than between a methylol group and an available position on the phenolic nucleus. researchgate.netresearchgate.net

Influence of Catalysis (e.g., NaOH) on Reaction Rates and Pathways

The rate and pathway of the self-condensation of this compound are significantly influenced by the presence and concentration of catalysts, such as sodium hydroxide (B78521) (NaOH). akjournals.comakjournals.com Studies using differential scanning calorimetry (DSC) have shown that NaOH has a marked effect on the thermochemical curing characteristics of this compound. akjournals.comakjournals.com

The presence of NaOH lowers the peak curing temperature (Tp) of this compound from approximately 211°C in an uncatalyzed state to a minimum of 116°C at an optimal NaOH:2,6-DMP molar ratio of 0.45. akjournals.com This indicates a significant acceleration of the curing reaction. The activation energy (E) for the self-condensation also varies with the NaOH concentration, reaching its lowest value of 117 kJ/mol at the same optimal molar ratio. akjournals.com The DSC curves often exhibit multiple exothermic peaks at different alkalinity levels, suggesting the occurrence of several distinct reactions during the curing process. akjournals.com

Table 1: Effect of NaOH Concentration on the Curing of this compound

| NaOH:2,6-DMP Molar Ratio | Peak Curing Temperature (Tp) (°C) | Activation Energy (E) (kJ/mol) |

| 0 (Uncatalyzed) | 211 | - |

| 0.15 | Lowered from uncatalyzed state | Increased initially |

| 0.30 | - | Increased initially |

| 0.45 | 116 (Minimum) | 117 (Lowest) |

| 0.60 | Constant between 0.45-0.75 | Constant between 0.45-0.75 |

| 0.75 | Constant between 0.45-0.75 | Constant between 0.45-0.75 |

| 1.00 | - | Markedly increased |

| Data sourced from DSC studies on the thermochemical curing of this compound. akjournals.com |

Thermochemical Curing Behavior and Exothermic Processes

The curing of this compound is an exothermic process, as evidenced by the exothermic peaks observed in DSC analysis. akjournals.com The shape, position, and number of these peaks are highly dependent on the concentration of the NaOH catalyst. akjournals.comresearchgate.net The main exothermic peak is consistently attributed to the self-condensation reaction. akjournals.comresearchgate.net The complex nature of the DSC curves, sometimes showing one, two, or three peaks, points to multiple, intricate reaction mechanisms at play during the thermal curing. akjournals.comakjournals.com

Co-Condensation and Cross-linking Mechanisms with Other Monomers

In practical applications, this compound rarely exists in isolation. It often co-reacts and cross-links with other phenolic monomers present in the resin mixture, influencing the final properties of the polymer.

Reaction with Unsubstituted Phenolic Units

Kinetic studies have investigated the co-condensation of this compound with unsubstituted phenol. researchgate.net These reactions are crucial in the early stages of resin formation. The reactivity of the methylol groups on this compound with the available ortho and para positions on the phenol ring contributes to the growing polymer chain.

Interactions with Other Methylol Phenols (e.g., 2,4-Dimethylol Phenol)

The presence of other methylol phenols, such as 2,4-dimethylol phenol, introduces further complexity to the reaction kinetics. researchgate.net Research has shown that this compound is by far the most reactive molecule present in a system containing various methylol phenols. researchgate.netresearchgate.net This heightened reactivity is attributed to the electronic effects and hydrogen bonding associated with the ortho-methylol groups. researchgate.netresearchgate.net

Comparative studies on the thermochemical curing of 2,4-dimethylol phenol and this compound reveal significant differences in their behavior under NaOH catalysis. akjournals.com While NaOH lowers the curing temperature for both, the optimal catalyst concentration and the resulting activation energies differ, highlighting the distinct reactivity of each isomer. akjournals.com For 2,4-dimethylol phenol, the optimal NaOH molar ratio is in the range of 0.45-0.60, with a lowest activation energy of 111 kJ/mol. akjournals.com

Table 2: Comparison of Curing Parameters for Dimethylol Phenol Isomers

| Compound | Optimal NaOH Molar Ratio | Minimum Peak Curing Temperature (Tp) (°C) | Lowest Activation Energy (E) (kJ/mol) |

| This compound | 0.45 | 116 | 117 |

| 2,4-Dimethylol Phenol | 0.45-0.60 | 135 | 111 |

| Data sourced from comparative DSC studies. akjournals.com |

Role in the Cross-linking of Phenolic Resins

This compound is a crucial intermediate in the formation of phenolic resins, particularly of the resol type. asianpubs.orgorientjchem.org Resols are synthesized under alkaline conditions with an excess of formaldehyde, leading to the formation of methylolphenols. asianpubs.org The this compound, along with other methylolphenols, undergoes further condensation reactions upon heating to form a highly cross-linked, three-dimensional network characteristic of cured phenolic resins. orientjchem.org This cross-linking is responsible for the desirable properties of these thermosetting plastics, such as high thermal stability and mechanical strength.

The cross-linking process involves the reaction of the methylol groups. These reactions can form methylene (B1212753) bridges (-CH₂-) between phenolic rings, releasing water. Alternatively, dibenzyl ether bridges (-CH₂-O-CH₂-) can form, which is favored at lower temperatures and near-neutral pH. free.fr The presence of two methylol groups in this compound allows for a high degree of cross-linking, contributing significantly to the final structure and properties of the resin. orientjchem.org

Competition Between Self-Condensation and Co-Condensation Pathways

In resin systems containing multiple monomers, such as phenol-urea-formaldehyde (PUF) resins, this compound can participate in both self-condensation and co-condensation reactions. mdpi.comnih.gov Self-condensation refers to the reaction of this compound molecules with each other, while co-condensation involves its reaction with other monomers or their derivatives, like methylolureas. mdpi.comnih.govdntb.gov.ua

Under alkaline conditions (pH ≈ 10), self-condensation reactions of both phenol-formaldehyde (PF) and urea-formaldehyde (UF) monomers are generally dominant, with limited co-condensation occurring. mdpi.comnih.govdntb.gov.ua This is attributed to the lower reactivity of the intermediates formed from urea (B33335), methylolurea, and phenol in co-condensation reactions compared to their self-condensation reactions. mdpi.comnih.gov

Conversely, under strongly acidic conditions (pH ≈ 2), co-condensation reactions become significantly more competitive. mdpi.comnih.gov This shift is due to the high reactivity of the methylolphenol carbocation intermediate that forms, which readily reacts with urea and methylolurea. mdpi.comnih.gov In weakly acidic conditions (pH ≈ 6), self-condensation of UF monomers tends to be the exclusive pathway observed. mdpi.comnih.gov

Kinetic Studies of this compound Reactions

Determination of Reaction Rate Constants for Formation and Disappearance

Kinetic studies have been conducted to determine the rate constants for the various reactions involving this compound. The formation of this compound from o-methylol phenol and formaldehyde has been investigated, and the reaction is found to follow second-order kinetics. researchgate.net In one study at 80°C and a sodium hydroxide concentration of 0.006 M, the rate constant for the formation of this compound from o-methylol phenol was determined to be 0.55 x 10⁻⁵ sec⁻¹. researchgate.netresearchgate.net

It has been noted that 2,6-dimethylolphenol is a highly reactive molecule within the phenol-formaldehyde reaction system. researchgate.net The introduction of an ortho-methylol group enhances the reactivity of the remaining active positions on the phenol nucleus, an effect that is multiplied in dimethylol phenols. researchgate.net Despite the relatively large rate constants for the reactions of some methylol phenols, including this compound, unreacted mono-, di-, and tri-substituted phenols can still be present in the final resol resin. akjournals.com

The following table presents a selection of reported reaction rate constants:

| Reaction | Temperature (°C) | Catalyst Concentration | Rate Constant (sec⁻¹) | Reference |

| Formation of this compound from o-methylol phenol & formaldehyde | 80 | 0.006 M NaOH | 0.55 x 10⁻⁵ | researchgate.netresearchgate.net |

This table is for illustrative purposes and specific values may vary depending on reaction conditions.

Analysis of Activation Energies (Ea) for Curing Reactions

The activation energy (Ea) for the curing reactions of this compound provides insight into the energy barrier that must be overcome for the cross-linking process to occur. Differential scanning calorimetry (DSC) is a common technique used to determine these values. akjournals.com

For the uncatalyzed self-condensation of this compound, the activation energy has been reported to be around 57 kJ mol⁻¹. akjournals.com The addition of a catalyst, such as sodium hydroxide, significantly influences the activation energy. As the molar ratio of NaOH to this compound increases, the activation energy for the self-condensation reaction initially increases, reaching a peak of 130 kJ mol⁻¹ at a molar ratio of 0.30. akjournals.com It then decreases to a minimum of 117 kJ mol⁻¹ at a molar ratio of 0.45, which is considered the optimum NaOH level for curing. akjournals.com

The following table summarizes the effect of NaOH concentration on the activation energy of the self-condensation of this compound:

| NaOH:2,6-DMP Molar Ratio | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

| 0.00 | 57 | akjournals.com |

| 0.15 | 97 | akjournals.com |

| 0.30 | 130 | akjournals.com |

| 0.45 | 117 | akjournals.com |

Data derived from studies on the thermochemical curing properties.

Impact of pH and Alkaline Conditions on Reaction Kinetics

The pH and the concentration of alkaline catalysts, such as sodium hydroxide (NaOH), have a profound impact on the reaction kinetics of this compound. akjournals.com The rate of the phenol-formaldehyde reaction generally increases with an increase in pH. tandfonline.com

In the curing of this compound, the concentration of NaOH affects both the peak curing temperature (Tp) and the activation energy. akjournals.com For the uncatalyzed reaction, the Tp is around 211°C. akjournals.com With the addition of NaOH, the Tp decreases significantly, reaching a minimum of 116°C at a NaOH:2,6-DMP molar ratio of 0.45. akjournals.com This indicates that the catalyst accelerates the curing process.

However, at higher alkali concentrations, while the rate of formaldehyde addition to the phenolic ring is increased, the rate of formation of methylene linkages between methylol groups is decreased. akjournals.com This can lead to the appearance of multiple reaction peaks in DSC thermograms at higher NaOH concentrations, indicating more complex reaction pathways. akjournals.com For instance, at NaOH:2,6-DMP molar ratios of 0.60 and beyond, additional reaction peaks emerge, suggesting different types of reactions are occurring. akjournals.com

Theoretical and Computational Approaches to Elucidate Reaction Pathways

Theoretical and computational methods are increasingly being employed to provide a deeper understanding of the complex reaction pathways involved in phenolic resin chemistry. These approaches can complement experimental studies by elucidating reaction mechanisms, predicting reaction intermediates, and calculating energetic barriers.

For instance, in the context of co-condensation reactions in phenol-urea-formaldehyde systems, theoretical approaches help to rationalize the observed experimental outcomes. mdpi.comnih.gov The high reactivity of the methylolphenol carbocation intermediate under strongly acidic conditions, which favors co-condensation, is a concept supported by theoretical considerations of reaction mechanisms. mdpi.comnih.gov Similarly, the lower reactivity of intermediates under alkaline conditions, leading to the dominance of self-condensation, can be explained through computational models of the reacting species. mdpi.comnih.gov

While specific computational studies focusing solely on this compound are not extensively detailed in the provided context, the application of these methods to the broader field of phenolic and amino-phenolic resins demonstrates their potential to unravel the intricate network of competing reactions. mdpi.comnih.govdntb.gov.ua These theoretical investigations can help in designing synthetic strategies to favor desired reaction pathways and control the final properties of the resulting polymers.

Quantum Chemical Calculations of Intermediate Structures

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. mdpi.com These methods allow for the characterization of transient species like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. mdpi.commdpi.com For the base-catalyzed reactions of this compound, calculations can elucidate the formation and reactivity of key intermediates.

The reaction mechanism for the condensation of methylolphenols is widely believed to proceed through a quinone methide intermediate. mdpi.comresearchgate.netmdpi.com Theoretical studies on model phenol-formaldehyde systems have confirmed that the formation of this quinone methide is the rate-determining step. researchgate.netmdpi.com The process, catalyzed by a base, typically involves two main mechanisms for the formation of the intermediate: the unimolecular elimination of a conjugate base (E1cb) and a water-aided elimination (WAE). mdpi.commdpi.com

In the context of this compound, the reaction would initiate with the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. This is followed by the elimination of a hydroxyl group from one of the hydroxymethyl substituents to form a highly reactive ortho-quinone methide intermediate. mdpi.comresearchgate.net Quantum chemical calculations are used to determine the structures, energies, and potential energy barriers for each step. researchgate.net Methods like DFT with hybrid functionals such as B3LYP are commonly employed for these calculations. aqeic.orgsemanticscholar.org

Table 1: Illustrative Data from Quantum Chemical Analysis of Phenolic Intermediates

| Intermediate/Transition State | Calculated Parameter | Significance |

| Phenoxide Anion | Optimized Geometry, Charge Distribution | Initial reactive species in base-catalyzed reactions. |

| Quinone Methide | Formation Energy Barrier (e.g., 80-90 kJ/mol) mdpi.com | Rate-determining step of the condensation reaction. mdpi.com |

| Optimized Bond Lengths and Angles researchgate.net | Confirms the structure of this highly reactive intermediate. | |

| Michael Addition Transition State | Energy Barrier (e.g., ~70 kJ/mol) mdpi.com | Represents the energy needed for the quinone methide to react with a phenoxide ion, leading to polymer chain growth. |

This table is illustrative, providing representative types of data obtained from DFT calculations on phenol-formaldehyde systems as described in the cited literature.

Calculations have shown that the energy barrier for the formation of the quinone methide is significant, confirming it as the rate-limiting step. mdpi.com Furthermore, these theoretical models can compare the favorability of different reaction pathways, such as the SN2 mechanism, which has been shown to have a much higher energy barrier and is therefore less competitive. mdpi.com This detailed energetic and structural information is crucial for understanding why certain methylene bridge linkages (e.g., between the ortho- and para-positions) are favored over others, ultimately dictating the structure of the resulting polymer. researchgate.net

Molecular Dynamics Simulations of Polymerization Processes

While quantum chemistry is ideal for studying individual reaction steps, molecular dynamics (MD) simulations are used to model the collective behavior of molecules over time, making them perfectly suited for investigating polymerization. chemrxiv.orgrsc.org MD simulations can provide atomistic-level insights into the entire process of forming a cross-linked phenolic resin from this compound monomers. chemrxiv.orgnih.gov

The simulation process begins by constructing a virtual system containing the monomer units. researchgate.net Using a suitable reactive force field (like ReaxFF) or a pseudo-reaction algorithm, the simulation models the condensation reactions that form methylene bridges between the phenol rings, releasing water as a byproduct. chemrxiv.orgnih.govresearchgate.net These simulations can track the evolution of the system as it transforms from a collection of monomers into a highly cross-linked polymer network. mdpi.comchemrxiv.org

Key aspects that can be investigated with MD simulations include:

Degree of Cure: The simulation can monitor the percentage of reactive sites that have formed cross-links over time, providing a measure of the extent of polymerization. tohoku.ac.jp

Network Structure: The simulations reveal the three-dimensional structure of the polymer network, including the distribution of cross-links and the formation of any structural inhomogeneities. nih.govu-tokyo.ac.jp

Thermophysical Properties: By running simulations at different temperatures, it is possible to calculate important material properties of the final resin, such as its density and glass transition temperature (Tg). nih.govtohoku.ac.jp For example, polymerization simulations of phenolic resins have yielded mass densities of approximately 1.24 g/cm³. chemrxiv.orgmtu.edu

Mechanical Properties: The stress-strain behavior of the simulated polymer can be analyzed to predict mechanical properties like the Young's modulus, which for simulated phenolic resins has been calculated to be around 3.50 GPa. chemrxiv.orgresearchgate.netmtu.edu

Table 2: Typical Parameters and Outputs of an MD Simulation for Phenolic Resin Polymerization

| Simulation Parameter | Typical Value/Setting | Purpose |

| System Size | >10,000 atoms | To create a representative model of the bulk polymer. nih.gov |

| Force Field | ReaxFF or OPLS with pseudo-reaction algorithm | To accurately model the interatomic forces and chemical reactions. chemrxiv.orgresearchgate.net |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To control thermodynamic variables like temperature and pressure during the simulation. nih.gov |

| Calculated Property | Example Finding | Significance |

| Mass Density | ~1.24 g/cm³ mtu.edu | Validates the simulation by comparing with experimental data for phenolic resins. |

| Glass Transition Temp. (Tg) | ~400-550 K nih.gov | Predicts the temperature at which the material transitions from a glassy to a rubbery state. |

| Young's Modulus | ~3.5 GPa mtu.edu | Characterizes the stiffness of the resulting thermoset polymer. |

This table presents typical parameters and potential findings from MD simulations of phenolic resin polymerization as reported in the literature.

By combining these computational techniques, researchers can build a comprehensive, multi-scale model of the chemical processes involving this compound, from the quantum-level details of a single reaction event to the macroscopic properties of the final polymer material. tohoku.ac.jp

Advanced Material Science Applications of 2,6 Dimethylol Phenol and Its Polymeric Systems

Role as a Key Monomer in Phenolic Resin Chemistry

2,6-Dimethylol phenol (B47542), also known as 2,6-bis(hydroxymethyl)phenol, is a critical monomer in the synthesis of phenolic resins, particularly of the resole type. Its bifunctional nature, possessing two reactive hydroxymethyl (-CH2OH) groups at the ortho positions, allows it to play a significant role in building and cross-linking the polymer network.

Synthesis of Resole Resins and Control of Polymer Architecture

Resole resins are produced through the reaction of phenol with an excess of formaldehyde (B43269) under alkaline conditions. researchgate.netplenco.com This process results in the formation of a mixture of methylolphenol derivatives, including 2,6-dimethylol phenol. asianpubs.org The synthesis is typically carried out using alkaline catalysts such as sodium hydroxide (B78521) (NaOH), barium hydroxide (Ba(OH)2), or ammonia (NH3). asianpubs.org The reaction is carefully managed to prevent premature gelation, resulting in low-molecular-weight, water-soluble resins. researchgate.net

The architecture of the resulting polymer can be controlled by manipulating several key reaction parameters: plenco.com

Molar Ratio of Formaldehyde to Phenol (F/P): A higher F/P ratio generally leads to a higher degree of methylolation and a more complex network structure in the cured resin. kpi.uamdpi.com Ratios can range from 1:1 to 1:3. researchgate.netasianpubs.org

Catalyst Type and Concentration: The choice of catalyst influences the reaction rate and the position of the methylol groups on the phenol ring. asianpubs.org For instance, sodium hydroxide has been shown to be an active catalyst for producing resole resins with desirable properties. asianpubs.org

Reaction Temperature and Time: These factors affect the rates of both the initial addition reactions (formation of methylolphenols) and the subsequent condensation reactions (formation of methylene (B1212753) and ether bridges). plenco.comresearchgate.net

The structure of resole resins is complex, containing reactive methylol groups and various bridges (methylene and dimethylene ether) connecting the phenolic rings. researchgate.net The presence of this compound, with its two ortho-methylol groups, contributes to the formation of a moderately branched prepolymer that is stable at room temperature but can be cured with heat. researchgate.netresearchgate.net

Enhancement of Cross-linking Density in Thermosetting Polymers

Thermosetting polymers, or thermosets, are hardened irreversibly through a curing process that creates extensive cross-linking between polymer chains, forming a rigid, three-dimensional network. wikipedia.org In phenolic resins, the curing process involves the condensation of the reactive methylol groups present in the resole prepolymer. researchgate.netwikipedia.org

This compound significantly contributes to the final cross-linking density of the cured polymer. The two hydroxymethyl groups are highly reactive sites for condensation reactions upon heating. researchgate.net This leads to the formation of a densely cross-linked network, which is responsible for many of the characteristic properties of phenolic thermosets, including:

High hardness plenco.com

Excellent heat resistance plenco.com

Good chemical and solvent resistance plenco.com

The degree of cross-linking is directly influenced by the concentration of methylol groups in the prepolymer. wikipedia.org A higher concentration of multi-functional monomers like this compound results in a higher cross-link density in the final thermoset material. researchgate.net Studies have shown that the final properties of the cured resin are heavily dependent on the formaldehyde-to-phenol molar ratio used during synthesis, as this ratio dictates the extent of methylolation and, consequently, the potential for cross-linking. kpi.ua A resole with an F/Ph ratio between 1.3 and 1.4 has been found to exhibit the highest crosslinking density. kpi.ua

Development of Specialty Polymers and Coatings

The unique structure of this compound makes it a valuable building block for the development of specialty polymers and high-performance coatings beyond traditional phenolic resins. Its derivatives are utilized to create advanced materials with tailored properties for specific, demanding applications.

Synthesis of Vinyl Ester Resins from this compound Epoxy Derivatives

Vinyl ester resins are thermosetting polymers known for their excellent toughness, corrosion resistance, and thermal stability. irphouse.com They are synthesized by the reaction of an epoxy resin with an unsaturated monocarboxylic acid, such as acrylic acid or methacrylic acid. researchgate.net

A synthetic pathway to produce vinyl ester resins involves first creating a phenolic resin from a dimethylol phenol derivative, followed by epoxidation, and finally esterification. For example, a process can start with 2,6-dimethylol-4-bromonaphthol, which is first used to prepare a phenolic resin. ripublication.com This resin is then reacted with epichlorohydrin in an alkaline medium to form an epoxy resin. ripublication.com The final step is the esterification of this epoxy derivative with methyl acrylate or ethyl acrylate, using a catalyst like triethylamine and an inhibitor like hydroquinone, to yield the vinyl ester resin. ripublication.comresearchgate.net This process demonstrates how the fundamental structure provided by a dimethylol phenol can be transformed into a high-performance vinyl ester system. ripublication.com

Fabrication of High-Performance Epoxy Resins for Advanced Applications

Epoxy resins are widely used due to their strong adhesion, chemical resistance, and mechanical properties. mdpi.com Incorporating phenolic structures, which can be derived from monomers like this compound, can further enhance these properties, particularly thermal resistance. mdpi.comfrontiersin.org

Phenolic-epoxy resins are created by reacting phenolic resins with epichlorohydrin or by blending phenolic resins with standard epoxy resins. frontiersin.orgsemanticscholar.org The high aromatic content and the potential for a high degree of cross-linking contributed by the phenolic component lead to cured materials with superior performance characteristics. The viscosity of the uncured epoxy fluid tends to increase with a higher phenolic content. mdpi.com While the addition of phenolic resins can increase the compressive strength of epoxy at room temperature, it may decrease the strength at elevated temperatures. mdpi.com The development of multi-functional epoxy resins based on dimeric naphthols, which are synthesized from dihydroxynaphthalene and formaldehyde, has led to materials with exceptionally high glass transition temperatures (Tg), in one case reaching 328 °C. semanticscholar.org

Formulation of Adhesives and Composites with Tailored Properties

The primary application of phenolic resins, including those rich in this compound, is as a bonding agent in adhesives and composites. plenco.com Their ability to effectively penetrate and adhere to a wide variety of organic and inorganic fillers and reinforcements makes them ideal for these applications. plenco.com

Phenolic resole resins are used extensively in the manufacturing of wood composites such as plywood and particleboard. asianpubs.orgmdpi.com The formulation of these adhesives can be tailored to achieve specific properties. For instance, an adhesive composition for water-resistant plywood can be formulated from a resole resin with the addition of a vegetable tanning agent. researchgate.net The properties of the final composite are engineered through the resin's ability to "wet out" the reinforcing material and then cross-link throughout the matrix upon thermal curing, locking the structure in place and providing the desired mechanical, thermal, and chemical resistance. plenco.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| This compound | 2937-59-9 | C8H10O3 | 154.16 | Monomer for resole resins |

| 2,6-bis(hydroxymethyl)-p-cresol | 91-04-3 | C9H12O3 | 168.19 | Intermediate in resin synthesis |

| Phenol | 108-95-2 | C6H6O | 94.11 | Primary monomer for phenolic resins |

| Formaldehyde | 50-00-0 | CH2O | 30.03 | Co-monomer for phenolic resins |

| Epichlorohydrin | 106-89-8 | C3H5ClO | 92.52 | Reagent for epoxy resin synthesis |

| Methyl Acrylate | 96-33-3 | C4H6O2 | 86.09 | Reagent for vinyl ester resin synthesis |

Functionalization and Derivatization for Material Performance Tuning

The inherent reactivity of the hydroxyl and methylol groups on the this compound molecule makes it a versatile building block for creating advanced polymeric materials. Through targeted functionalization and derivatization, its structure can be tailored to achieve specific performance characteristics, leading to applications in demanding fields such as high-temperature resistant coatings and low-dielectric thermosets for the electronics industry.

Incorporation into High-Temperature Resistant Coatings

Phenolic monomers are foundational to the synthesis of phenolic resins, which are recognized for their exceptional hardness, chemical resistance, and thermal stability. specialchem.com These characteristics make them highly suitable for protective coatings in harsh industrial and marine environments. specialchem.com The integration of this compound into coating systems, particularly in hybrid formulations, enhances their performance at elevated temperatures.

Research on phenolic resin/phosphate hybrid coatings has demonstrated their superior antioxidation capabilities compared to purely inorganic phosphate coatings. In cyclic oxidation tests, the weight loss of materials protected by these hybrid coatings is significantly lower than those with phosphate varnish alone, showcasing the protective synergy between the organic and inorganic components. mdpi.com Phenolic epoxy coatings, in general, are an effective and economical method for providing protection against thermal damage. mdpi.com

Table 1: Comparative Weight Loss in Cyclic Oxidation Tests (300 hours)

| Temperature | Coating Type | Weight Loss (mg·cm⁻²) |

|---|---|---|

| 300 °C | Phosphate Varnish | 0.15 |

| 300 °C | Phenolic Resin Hybrid Coating | 0.09 |

| 600 °C | Phosphate Varnish | 0.21 |

| 600 °C | Phenolic Resin Hybrid Coating | 0.085 |

This table was generated based on data presented in the text. mdpi.com

Synthesis of Low Dielectric Thermosets

The demand for materials with low dielectric constants (k) and dissipation factors is driven by the advancement of high-frequency electronics, such as printed circuit boards and integrated circuit packaging. Epoxy thermosets are widely used in these applications, but their performance can be limited by the polarity of their molecular structure. mdpi.com The reaction between conventional epoxies and curing agents often produces secondary alcohol groups, which are highly polar and contribute to a higher dielectric constant. mdpi.com

To achieve low-dielectric properties, material synthesis strategies focus on modifying chemical structures to reduce polarity and increase free volume. While direct research on this compound for this purpose is emerging, extensive studies on related phenolic compounds illustrate the viability of this approach. For instance, thermosets derived from 2,6-dimethyl phenol have shown promise. A novolac synthesized from dicyclopentadiene and 2,6-dimethyl phenol can be used to create epoxy systems with enhanced thermal and dielectric properties. researchgate.net Similarly, Poly(2,6-dimethyl phenyl oxide) (PPO) is known for its low dissipation factor and serves as a key building block for low-dissipation materials. mdpi.comresearchgate.net

The functionalization of these phenolic structures, for example by creating amine end-capped oligo (2,6-dimethyl phenylene oxide) to produce benzoxazines, results in thermosets with high glass transition temperatures (Tg) and low dissipation factors. mdpi.comresearchgate.net These approaches demonstrate a successful strategy for simultaneously improving both the thermal and dielectric performance of the final material. mdpi.comresearchgate.net The semi-aromatic nature of some of these derived resins can yield low dielectric constants in the range of 2.8 to 3.0. researchgate.net

Table 2: Dielectric Properties of Phenolic-Derived Thermosets

| Polymer System | Dielectric Constant (k) Range | Key Features |

|---|---|---|

| Semi-aromatic Polyimide Resins | 2.8 - 3.0 (@ 1-12 GHz) | Promising for high-frequency substrates. researchgate.net |

| Oligo(2,6-dimethyl phenylene oxide)-containing Epoxy Thermosets | Low (Specific value not cited) | High-Tg and low dissipation factor. mdpi.comresearchgate.net |

| Methacrylate-containing Polyimide/Epoxy Thermosets | Moderate-to-Low (Specific value not cited) | High-Tg and improved hydrophobicity. mdpi.com |

This table was generated based on data presented in the text.

Future Research Directions and Emerging Academic Trends

Development of Green Chemistry Approaches for 2,6-Dimethylol Phenol (B47542) Synthesis

The traditional synthesis of hydroxymethylated phenols often relies on strong bases and formaldehyde (B43269), prompting a shift towards more environmentally benign methodologies. The principles of green chemistry are increasingly being applied to mitigate the environmental impact of chemical production. Future research is focused on several key areas to develop sustainable synthesis routes for 2,6-Dimethylol phenol.

Furthermore, the use of bio-based feedstocks is a cornerstone of green chemistry. Research is actively exploring the production of phenolic compounds from renewable resources like lignocellulosic biomass. Lignin (B12514952), the second most abundant organic biopolymer, is a rich source of aromatic compounds that can be depolymerized to yield phenol derivatives. researchgate.net These bio-phenols can then serve as starting materials for the synthesis of this compound, thereby reducing the reliance on petroleum-based feedstocks. mdpi.com This "biorefinery" concept is central to creating a more sustainable chemical industry.

Rational Design of Novel Catalysts for Enhanced Selectivity and Efficiency

The synthesis of phenolic compounds, including the precursors to this compound, is heavily reliant on catalysis. The rational design of catalysts to control reaction selectivity and improve efficiency is a major academic pursuit. For the related synthesis of 2,6-dimethylphenol (B121312) via ortho-methylation of phenol, catalyst performance is paramount.

Current research investigates a variety of metal oxide catalysts, with a focus on understanding the relationship between catalyst structure and activity. For instance, iron-chromium mixed oxide catalysts have been shown to achieve high phenol conversion rates of over 90%. nih.govresearchgate.netscispace.com Similarly, magnesium oxide has been identified as a unique and selective catalyst for the ortho-methylation of phenols at high temperatures. google.com

The table below summarizes the performance of different catalytic systems used in the synthesis of 2,6-dimethylphenol, a key precursor.

| Catalyst System | Key Components | Temperature (°C) | Phenol Conversion (%) | 2,6-DMP Selectivity (%) | Reference |

| Iron-Chromium Oxide | Fe-Cr | 350-380 | >90 | >85 | nih.govresearchgate.net |

| Mixed Metal Oxide | Fe, In, Cr, Si, Ca | 280-400 | ~99 | ~97 | google.com |

| Magnesium Oxide | MgO | 475-600 | High | High (ortho-selective) | google.com |

Future catalyst design will increasingly rely on a deeper understanding of reaction mechanisms at the molecular level. The goal is to create catalysts that not only favor the formation of the desired isomer (ortho-hydroxymethylation) but also have a long operational life and are easily recoverable and reusable. This involves manipulating factors such as the density and strength of surface acid sites and fabricating multi-component metal nanoparticles with precisely controlled properties. conicet.gov.aripe.ac.cn

Integration of this compound into Bio-based and Sustainable Polymer Systems

There is a significant industrial and academic drive to replace petroleum-derived components in polymers with sustainable alternatives. nih.govnih.gov Lignin, as the most abundant natural polyphenol, is a prime candidate to substitute phenol in resins like phenol-formaldehyde (PF) resins. rsc.org this compound is a key building block in the formation of such resins, and its integration into bio-based systems is a critical area of research.

Lignin's complex structure presents challenges to its reactivity. mdpi.com Therefore, chemical modification techniques such as demethylation and hydroxymethylation are employed to increase the number of reactive sites on the lignin molecule. nih.govmdpi.com Demethylation, for instance, converts methoxyl groups into more reactive phenolic hydroxyl groups, enhancing lignin's suitability for resin production. mdpi.com By using chemically modified, depolymerized lignin as a partial substitute for phenol, researchers are creating bio-based phenol-formaldehyde (BPF) resins. mdpi.com

The objective is to develop high-performance materials that leverage the structural benefits of both the petroleum-derived monomer and the renewable biopolymer. This hybrid approach not only reduces the carbon footprint of the final product but can also introduce new properties. Research in this area focuses on optimizing the substitution ratio of bio-phenols and understanding how the incorporation of complex natural polymers like lignin affects the curing behavior and final properties of the thermoset. mdpi.com Other bio-based alternatives like cardanol, derived from cashew nut shell liquid, are also being explored for similar applications. nih.gov

Computational Chemistry-Driven Material Design for Targeted Applications

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery and design. Instead of relying solely on empirical, trial-and-error laboratory work, researchers can now use computational methods to predict material properties and guide experimental synthesis. This trend is highly relevant to the development of new polymers derived from this compound.

Using techniques like Density Functional Theory (DFT), scientists can investigate reaction mechanisms at the electronic level. For example, computational studies can unravel the intricacies of phenol hydrogenation on different metal catalysts, explaining discrepancies in selectivity and providing principles for catalyst design. sciopen.com A quantitative descriptor, correlating catalytic activity to the electronic properties (like the d-band center) of a metal catalyst, can be developed to screen for optimal catalysts before synthesis. sciopen.com

This in silico approach can be extended to the design of polymers. By simulating the polymerization of this compound with various co-monomers, researchers can predict key properties of the resulting polymer, such as thermal stability, mechanical strength, and dielectric constant. This allows for the rational design of materials tailored for specific high-value applications, such as advanced coatings, composites for the aerospace industry, or low-dielectric materials for electronics. researchgate.net

Exploration of New Reaction Pathways Leading to Unprecedented Polymer Structures and Functionalities

While conventional condensation polymerization of this compound is well-established for producing phenolic resins, researchers are exploring novel reaction pathways to create polymers with unique architectures and functions. Moving beyond traditional thermosets, these new pathways could lead to materials with precisely controlled molecular weights, narrow molecular weight distributions, and novel topologies.

One such pathway is oxidative coupling polymerization, commonly used for the related monomer 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering plastic. researchgate.netmdpi.com Applying similar principles to this compound or its derivatives could yield new classes of functional poly(phenylene oxide)s. Research in this area focuses on developing catalytic systems, often based on copper complexes, that can control the polymerization process under specific conditions. mdpi.com

Other emerging strategies include tandem reactions, such as Mannich-type reactions, which can be used to synthesize complex molecules from phenols. mdpi.com The exploration of such alternative reaction mechanisms could lead to the formation of polymers with highly ordered structures or the incorporation of specific functional groups that are not accessible through standard polycondensation. These novel structures could exhibit unique properties, paving the way for applications in areas like smart materials, membranes, or advanced flame-retardant systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethylol phenol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via selective phenol methylation using iron-chromium mixed oxide catalysts in fluidized bed reactors with o-cresol circulation. Optimizing reaction parameters such as temperature (150–250°C), pressure (1–5 atm), and catalyst loading (5–15 wt%) improves selectivity toward the 2,6-dimethyl isomer. Post-synthesis purification via fractional distillation or recrystallization enhances purity . For ortho-methylolation, formaldehyde condensation under alkaline conditions (pH 8–10) with phenol derivatives is recommended, followed by acid quenching to stabilize the product .

Q. How can researchers analytically quantify this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is widely used for quantification in hepatic homogenates. A validated protocol involves derivatization with acetic anhydride to enhance volatility, separation on a polar capillary column (e.g., DB-WAX), and calibration against certified reference materials (CRM) such as those listed in phenol mixtures (e.g., PubChem CID 576-26-1) . For trace analysis, LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides higher sensitivity .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include:

- Melting Point : 45–48°C (solid state at room temperature) .

- Solubility : Miscible in polar solvents (e.g., methanol, ethanol) but limited in water (<1 g/L at 25°C). Use co-solvents like DMSO for aqueous solubility enhancement .

- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C. Degradation products include quinones, detectable via UV-Vis spectroscopy at 260–280 nm .

Advanced Research Questions

Q. How do structural modifications of this compound influence its activity as a glycine receptor modulator?

- Methodological Answer : Methylation at the ortho positions enhances steric bulk, increasing potency at α1 glycine receptors. Electrophysiological studies using Xenopus oocyte models show EC₅₀ values correlate with substituent size (e.g., cyclopropyl groups in 2,6-disubstituted derivatives improve activation kinetics). Dose-response curves should be generated via two-electrode voltage clamping (TEVC) at pH 7.4, with glycine EC₁₀ as a baseline .

Q. What strategies resolve contradictions in reported allergenic potential of this compound?

- Methodological Answer : Patch testing at 1% (w/v) in petrolatum identifies sensitization in controlled cohorts. Discrepancies arise from impurities in commercial samples; verify purity via HPLC (C18 column, acetonitrile/water gradient) before testing. Cross-reactivity with 2,4-dimethylol phenol is common, requiring parallel testing with isolated isomers. Negative controls (e.g., 20-subject cohorts) validate specificity .

Q. How can this compound be integrated into thermally stable binder formulations?

- Methodological Answer : Blend with novolac resins (1:1 molar ratio) and cure using organic esters (e.g., glycerol triacetate) at 120–150°C. FTIR monitoring of methylol group consumption (disappearance of -OH stretch at 3300 cm⁻¹) ensures crosslinking completion. Thermogravimetric analysis (TGA) shows thermal stability up to 300°C, making it suitable for refractory materials .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electron-rich sites for halogenation or sulfonation. Fukui indices (nucleophilic attack) highlight the para position as most reactive. Solvent effects (e.g., DMSO polarity) are modeled using the SMD continuum approach. Validate predictions experimentally via kinetic studies in controlled nitration (HNO₃/H₂SO₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.